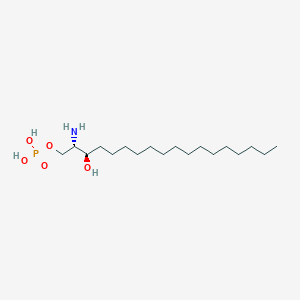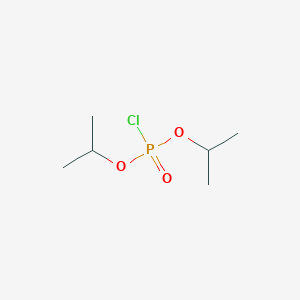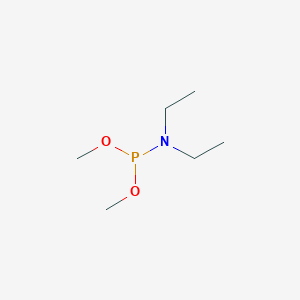
4-Ethylpicolinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpicolinic acid hydrochloride, also known as 4-EPCA, is a derivative of picolinic acid and is commonly used as a reagent in organic synthesis and as a research tool in various scientific disciplines. 4-EPCA is a white crystalline solid that is soluble in water and is commercially available in powder form. 4-EPCA is a versatile compound that has a wide range of applications in organic synthesis, biochemical and physiological research, and laboratory experiments.
Scientific Research Applications
Electrochemical Studies :
- Research has focused on the electroreduction of derivatives of ethylpicolinate, including 2-ethylpicolinate, in aqueous sulfuric acid solutions. The studies have been conducted on lead cathodes under galvanostatic conditions, exploring the competition between the reduction of the pyridine nucleus and the ester function in ethylpicolinate. These findings provide insights into the electrochemical behavior of such compounds and their potential applications in electrosynthesis and other electrochemical processes (Romulus & Savall, 1998), (Romulus & Savall, 2000), (Romulus & Savall, 1999).
Synthesis and Chemical Conversions :
- Another area of study includes the electrosynthesis of 2-hydroxymethylpyridine, an important chemical, from 2-ethylpicolinate. The research involves examining the yield of conversion to different products and studying the effect of various parameters like medium acidity, current density, and temperature. This research is significant for the development of efficient methods for the synthesis of valuable chemicals (Romulus & Savall, 1995).
Antimicrobial Activities and DNA Interactions :
- Studies have also investigated the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives. These studies are crucial for understanding the biological activities of these compounds and their potential applications in medicine and biotechnology (Tamer et al., 2018).
Stereospecific Synthesis :
- Research has also been conducted on the stereospecific synthesis of certain labeled compounds starting from derivatives of picolinic acid, showcasing the utility of these compounds in more specialized chemical synthesis (Wurz, Kepner, & Webb, 1989).
Mechanism of Action
Target of Action
4-Ethylpicolinic acid hydrochloride, also known as 4-Ethylpyridine-2-carboxylic Acid Hydrochloride, is a pyridine carboxylate metabolite of tryptophan . Its primary targets are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various biochemical pathways where these proteins play a role .
Result of Action
The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of the functions of these proteins . This can lead to an anti-viral effect , as ZFPs are involved in viral replication and packaging . The compound has been shown to be anti-viral in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-Ethylpicolinic acid hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well established. It is known that ethers can undergo cleavage to alcohols in the presence of strong acids . This suggests that this compound might interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that picolinic acid, a related compound, is involved in the metabolism of the amino acid tryptophan . It is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
4-ethylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIZQWGMATQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512220 |
Source


|
| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79415-18-2 |
Source


|
| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)




